Ethyl 5-hydroxypentanoate chemical properties and structure
Ethyl 5-hydroxypentanoate chemical properties and structure
An In-depth Technical Guide to Ethyl 5-Hydroxypentanoate: Properties, Synthesis, and Applications for the Research Professional
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the chemical properties, structure, synthesis, and applications of Ethyl 5-hydroxypentanoate. The content herein is curated to provide not only foundational knowledge but also practical, field-proven insights into its handling and utility.
Molecular Identity and Physicochemical Profile
Ethyl 5-hydroxypentanoate (CAS No. 13107-53-4) is a bifunctional organic molecule featuring both a primary hydroxyl group and an ethyl ester.[1] This unique structural arrangement confers a balance of hydrophilic and lipophilic characteristics, making it a versatile intermediate in organic synthesis.
Chemical Structure and Identifiers
The molecule consists of a five-carbon pentanoate backbone, with a hydroxyl group at the C5 position and an ethyl ester at the C1 position.[1] This structure allows for a degree of conformational flexibility in the aliphatic chain.[1]
Caption: 2D Chemical Structure of Ethyl 5-hydroxypentanoate.
Key Physicochemical Data
The combination of the polar hydroxyl group and the moderately polar ester functional group results in a compound with notable solubility in polar organic solvents and moderate water solubility.[1] While experimental boiling and melting points are not widely published, predictive models suggest it is a liquid at standard temperature and pressure.[1]
| Property | Value | Source |
| IUPAC Name | ethyl 5-hydroxypentanoate | [2] |
| CAS Number | 13107-53-4 | [1][2] |
| Molecular Formula | C₇H₁₄O₃ | [1][2] |
| Molecular Weight | 146.18 g/mol | [1][2] |
| Exact Mass | 146.0943 g/mol | [1] |
| SMILES | CCOC(=O)CCCCO | [1][2] |
| InChIKey | FKHNTGWOIDULDM-UHFFFAOYSA-N | [1][2] |
| LogP (Octanol-Water) | 0.4 - 0.712 | [1][2] |
| Topological Polar Surface Area | 46.5 Ų | [1][2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 6 | [2] |
Synthesis and Purification Methodologies
The synthesis of Ethyl 5-hydroxypentanoate is most commonly achieved via Fischer-Speier esterification. This classic acid-catalyzed reaction provides a reliable and scalable route. An alternative industrial approach begins with the biomass-derived platform chemical, furfural.
Laboratory-Scale Synthesis: Fischer Esterification
This protocol details the synthesis from 5-hydroxypentanoic acid and ethanol, a robust method suitable for typical laboratory settings. The causal principle is the protonation of the carboxylic acid carbonyl, enhancing its electrophilicity for nucleophilic attack by ethanol. An excess of ethanol is used to drive the equilibrium towards the product, in accordance with Le Châtelier's principle.
Caption: Workflow for the Fischer Esterification Synthesis.
Experimental Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxypentanoic acid (0.1 mol, 11.81 g).
-
Reagent Addition: Add absolute ethanol (0.5 mol, 23.04 g, ~29 mL). The excess ethanol serves as both reactant and solvent.
-
Catalysis: While stirring, slowly add concentrated sulfuric acid (0.5 mL) as the catalyst.
-
Reflux: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing 100 mL of cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acidic catalyst.
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with 50 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure Ethyl 5-hydroxypentanoate.[1]
Industrial-Scale Synthesis from Furfural
On an industrial scale, a two-step process starting from furfural is employed.[3] This method leverages a renewable feedstock.
-
Dehydrogenation: Furfural, methanol, and water are catalyzed by a dehydrogenation catalyst to produce methyl furoate.[3]
-
Hydrogenolysis: The resulting methyl furoate undergoes hydrogenolysis with a specific catalyst to yield methyl 5-hydroxypentanoate, which can then be transesterified to the ethyl ester if required.[3]
Spectroscopic and Analytical Characterization
Purity and structural confirmation are typically achieved using a combination of chromatographic and spectroscopic methods. Commercial batches often achieve ≥98% purity.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available spectrum for Ethyl 5-hydroxypentanoate is not readily found, its ¹H and ¹³C NMR spectra can be reliably predicted based on its structure.
-
¹H NMR (Predicted):
-
~4.1 ppm (quartet, 2H): The -O-CH₂ -CH₃ protons of the ethyl ester, split by the adjacent methyl group.
-
~3.6 ppm (triplet, 2H): The -CH₂ -OH protons at the C5 position, split by the C4 methylene protons.
-
~2.3 ppm (triplet, 2H): The -CH₂ -C(=O)O- protons at the C2 position, split by the C3 methylene protons.
-
~1.6-1.7 ppm (multiplet, 4H): Overlapping signals from the -CH₂-CH₂ -CH₂- and -CH₂-CH₂ -OH protons at the C3 and C4 positions.
-
~1.2 ppm (triplet, 3H): The -O-CH₂-CH₃ protons of the ethyl ester, split by the adjacent methylene group.
-
A broad singlet corresponding to the -OH proton, the chemical shift of which is dependent on concentration and solvent.
-
-
¹³C NMR (Predicted):
-
~173 ppm: Ester carbonyl carbon (C =O).
-
~62 ppm: Methylene carbon of the primary alcohol (-C H₂-OH).
-
~60 ppm: Methylene carbon of the ethyl ester (-O-C H₂-CH₃).
-
~34 ppm: Methylene carbon alpha to the ester carbonyl (-C H₂-C=O).
-
~32 ppm: Methylene carbon beta to the alcohol (-C H₂-CH₂OH).
-
~22 ppm: Methylene carbon beta to the ester carbonyl (-CH₂-C H₂-CH₂-).
-
~14 ppm: Methyl carbon of the ethyl ester (-O-CH₂-C H₃).
-
Infrared (IR) Spectroscopy
The IR spectrum will prominently display the characteristic absorptions of the hydroxyl and ester functional groups.
-
Broad peak at ~3400 cm⁻¹: O-H stretching of the alcohol group.
-
Strong, sharp peak at ~1735 cm⁻¹: C=O stretching of the ester carbonyl group.
-
Peaks in the 2850-2960 cm⁻¹ region: C-H stretching of the aliphatic chain.
-
Peaks in the 1050-1250 cm⁻¹ region: C-O stretching vibrations.
Chemical Reactivity and Synthetic Utility
The bifunctional nature of Ethyl 5-hydroxypentanoate allows for a diverse range of chemical transformations, making it a valuable building block.
Caption: Key Reactivity Pathways for Ethyl 5-hydroxypentanoate.
Reactions at the Hydroxyl Group
-
Oxidation: The primary alcohol can be oxidized to an aldehyde (Ethyl 5-oxopentanoate) using mild oxidizing agents like pyridinium chlorochromate (PCC) or to a carboxylic acid (Ethyl pentanedioate) with stronger agents like potassium permanganate.
-
Etherification: Deprotonation with a strong base followed by reaction with an alkyl halide (Williamson ether synthesis) yields 5-alkoxypentanoate esters.
-
Acylation: Reaction with acid chlorides or anhydrides in the presence of a base will form a diester.
Reactions at the Ester Group
-
Hydrolysis: The ester can be hydrolyzed back to 5-hydroxypentanoic acid under acidic or basic (saponification) conditions.[4][5]
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, resulting in the formation of 1,5-pentanediol.[4]
-
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl group.
-
Grignard Reaction: Reaction with two or more equivalents of a Grignard reagent (R-MgX) will produce a tertiary alcohol.[4]
Applications in Research and Drug Development
The dual functionality of Ethyl 5-hydroxypentanoate makes it a valuable building block in several fields.
-
Pharmaceutical Synthesis: While direct applications are not extensively documented, its structure is analogous to intermediates used in complex syntheses. For example, related difluorinated hydroxy esters serve as key intermediates for certain statin prodrugs, where the hydroxy ester moiety enhances membrane permeability and oral bioavailability.[6] This suggests potential for Ethyl 5-hydroxypentanoate as a linker or spacer in prodrug design to mask polar groups.
-
Biochemical Research: It can serve as a substrate for studying the kinetics of enzymes like lipases and esterases.[1] Its structure is also relevant to studies of fatty acid β-oxidation pathways.[1]
-
Green Chemistry: Acid-catalyzed hydrolysis of the ester followed by intramolecular cyclization of the resulting 5-hydroxypentanoic acid yields γ-valerolactone (GVL), a highly valued green solvent and biofuel precursor.[1]
-
Flavor and Fragrance: The compound possesses a fruity aroma, lending it utility in the formulation of synthetic flavors.[1]
Safety, Handling, and Storage
As a professional handling this chemical, adherence to standard laboratory safety protocols is mandatory.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7]
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a laboratory coat, and chemical safety goggles.[7]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste. Dispose of contents and container in accordance with local, regional, and national regulations.[7]
Conclusion
Ethyl 5-hydroxypentanoate is a synthetically versatile molecule whose value lies in the orthogonal reactivity of its two functional groups. Its straightforward synthesis and purification, combined with its utility as a precursor to green solvents and its potential as a building block in pharmaceutical and materials science, ensure its continued relevance in both academic and industrial research. This guide provides the core technical knowledge required for its effective and safe utilization.
References
-
Supporting Information - The Royal Society of Chemistry. (2019). Retrieved January 8, 2026, from [Link]
-
Chemistry of Esters. (2022, September 24). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]
-
Ethyl 5-(2-hydroxyphenyl)-5-oxopentanoate - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved January 8, 2026, from [Link]
-
Ethyl 5-hydroxypentanoate | C7H14O3 | CID 12917181 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]
-
5-Hydroxypentanoic acid | C5H10O3 | CID 25945 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]
-
α-Hydroxy Esters via Enantioselective Hydrogen-Mediated C−C Coupling: Regiocontrolled Reactions of Silyl-Substituted 1,3-Diynes. (2012). Organic Letters - ACS Publications. Retrieved January 8, 2026, from [Link]
-
Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. (2018). PMC - NIH. Retrieved January 8, 2026, from [Link]
-
Ethyl 5-hydroxy-3-oxo-5,5-diphenylpentanoate | C19H20O4 | CID 255514 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]
-
Reactions of Esters. (2021, May 22). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]
- Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate. (2020). Google Patents.
-
ethyl 5-hydroxypentanoate | CAS#:13107-53-4 | Chemsrc. (2025, September 18). Retrieved January 8, 2026, from [Link]
- Method for preparing 5-hydroxyvaleric acid. (2021). Google Patents.
Sources
- 1. Ethyl 5-hydroxypentanoate (13107-53-4) for sale [vulcanchem.com]
- 2. Ethyl 5-hydroxypentanoate | C7H14O3 | CID 12917181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN112441911A - Method for preparing 5-hydroxyvaleric acid - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemshuttle.com [chemshuttle.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
